N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide
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Overview
Description
N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide is a complex organic compound with a unique structure that includes a tetrahydrothieno[3,4-d][1,3]thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydrothieno[3,4-d][1,3]thiazole ring and subsequent functionalization to introduce the desired substituents. Common reagents used in these reactions include sulfur-containing compounds, amines, and various oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms in the thiazole ring.
Substitution: The compound can undergo substitution reactions to replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where sulfur-containing compounds are known to be effective.
Industry: It may find use in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes or receptors that are involved in key biological pathways. The compound’s unique structure allows it to form specific interactions with these targets, potentially leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and sulfur-containing heterocycles. Examples include:
Thiazole: A simpler sulfur-containing heterocycle with a wide range of applications.
Benzothiazole: Another sulfur-containing heterocycle with known bioactivity.
Uniqueness
N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H26N2O3S2 |
---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-(4-propan-2-ylphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H26N2O3S2/c1-12(2)13-6-8-14(9-7-13)21-15-10-26(23,24)11-16(15)25-18(21)20-17(22)19(3,4)5/h6-9,12,15-16H,10-11H2,1-5H3 |
InChI Key |
VVZYWGFNBGZDDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C(C)(C)C |
Origin of Product |
United States |
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